AMG 487

Descripción general

Descripción

AMG-487 es un antagonista potente y selectivo del receptor de quimiocinas CXCR3. Este compuesto es conocido por su capacidad para inhibir la unión de quimiocinas como CXCL10 y CXCL11 a CXCR3, que juega un papel importante en varios procesos fisiológicos y patológicos, incluyendo la inflamación y las respuestas inmunitarias .

Aplicaciones Científicas De Investigación

AMG-487 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la inmunología, la oncología y la farmacología. En inmunología, AMG-487 se utiliza para estudiar el papel de CXCR3 en la migración y activación de células inmunitarias. Se ha demostrado que afecta la maduración y la función de las células dendríticas, lo que lleva a una activación deficiente de las células T y la inducción de células dendríticas tolerogénicas .

En oncología, AMG-487 ha demostrado potencial como agente terapéutico para el cáncer metastásico. Los estudios han demostrado que puede inhibir la migración de células tumorales y reducir el número de metástasis en modelos animales . Además, AMG-487 se utiliza en la investigación farmacológica para investigar sus efectos en varias vías de señalización y su potencial como tratamiento para enfermedades inflamatorias y autoinmunes .

Mecanismo De Acción

AMG-487 ejerce sus efectos uniéndose selectivamente al receptor de quimiocinas CXCR3, bloqueando así la interacción entre CXCR3 y sus ligandos, como CXCL10 y CXCL11. Esta inhibición evita los eventos de señalización aguas abajo que conducen a la migración y activación de células inmunitarias .

Los objetivos moleculares de AMG-487 incluyen el receptor CXCR3 y las vías de señalización asociadas que median las respuestas inflamatorias e inmunitarias. Al bloquear estas vías, AMG-487 puede modular la respuesta inmune y reducir la inflamación .

Análisis Bioquímico

Biochemical Properties

AMG 487 plays a crucial role in biochemical reactions by inhibiting the binding of chemokines such as CXCL10 and CXCL11 to the CXCR3 receptor. This inhibition is achieved with IC50 values of 8.0 and 8.2 nM, respectively . The compound interacts with various biomolecules, including enzymes and proteins involved in the chemokine signaling pathway. By blocking the CXCR3 receptor, this compound prevents the chemokines IP-10 and ITAC from binding, thereby disrupting the signaling cascade that leads to inflammation and cell migration .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to influence the function of dendritic cells by reducing the expression of co-stimulatory markers, leading to a semi-mature state . Additionally, this compound inhibits the activation of dendritic cells, as evidenced by decreased expression of activation markers during the final lipopolysaccharide-induced activation step . This compound also affects T cell activation by promoting the expression of PD-L2 and impairing the ability of dendritic cells to induce antigen-specific T cell responses . Furthermore, this compound has demonstrated anti-metastatic activity in cancer cells by inhibiting the migration of tumor cells and reducing the number of metastases in animal models .

Molecular Mechanism

The molecular mechanism of this compound involves its selective antagonism of the CXCR3 receptor. By binding to the receptor, this compound prevents the interaction of chemokines CXCL9, CXCL10, and CXCL11 with CXCR3, thereby blocking the downstream signaling pathways that mediate inflammation and cell migration . Additionally, this compound undergoes sequential metabolism, resulting in the formation of quinone reactive metabolites that covalently modify CYP3A4 Cys239 and cause time-dependent inhibition of the enzyme . This complex metabolic pathway contributes to the compound’s pharmacokinetics and its inhibitory effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound displays dose- and time-dependent pharmacokinetics in human subjects following multiple oral dosing . Studies have shown that this compound significantly affects dendritic cell maturity and function over time, leading to impaired T cell activation and the induction of tolerogenic dendritic cells . Additionally, the compound’s stability and degradation have been studied, revealing its potential long-term effects on cellular function in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In preclinical studies, the compound exhibited good oral bioavailability and robust in vivo biological activity . At higher concentrations, this compound demonstrated significant anti-metastatic activity by reducing the number of lung metastases in mice . These studies revealed threshold effects and potential adverse effects at high doses, highlighting the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in complex metabolic pathways, primarily mediated by the enzyme CYP3A4. The biotransformation of this compound generates inhibitory metabolites, including M2 phenol, which produces time-dependent inhibition of CYP3A4 . Further metabolism of M2 results in the formation of reactive intermediates, such as M4 and M5, which covalently bind to CYP3A4 and contribute to the compound’s pharmacokinetics . These metabolic pathways play a crucial role in the clearance and overall efficacy of this compound in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with various transporters and binding proteins. The compound’s oral bioavailability and robust in vivo biological activity suggest efficient absorption and distribution in the body . Additionally, this compound’s ability to inhibit the CXCR3 receptor and its downstream signaling pathways indicates its potential to accumulate in specific tissues and exert localized effects .

Subcellular Localization

This compound’s subcellular localization is closely tied to its activity and function. The compound’s ability to bind to the CXCR3 receptor and inhibit chemokine signaling suggests its localization at the cell membrane, where the receptor is expressed . Additionally, the formation of reactive metabolites that covalently modify CYP3A4 indicates potential localization within the endoplasmic reticulum, where the enzyme is predominantly found . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and optimizing its therapeutic potential .

Métodos De Preparación

La síntesis de AMG-487 implica varios pasos, incluyendo la formación de intermedios clave y sus reacciones subsecuentesLas condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y configuraciones específicas de temperatura y presión para lograr rendimientos óptimos .

En la producción industrial, la síntesis de AMG-487 se escala utilizando métodos similares, con ajustes realizados para acomodar lotes más grandes y garantizar la calidad y pureza consistentes. El proceso involucra medidas de control de calidad rigurosas para monitorear el progreso de la reacción y las características del producto final .

Análisis De Reacciones Químicas

AMG-487 experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Una de las reacciones clave es su metabolismo por la enzima CYP3A4, que lleva a la formación de metabolitos reactivos. Estos metabolitos pueden modificar covalentemente la enzima, lo que resulta en una inhibición dependiente del tiempo .

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los productos principales formados a partir de estas reacciones son típicamente derivados hidroxilados o modificados de otra manera de AMG-487, que pueden sufrir reacciones secundarias para formar estructuras más complejas .

Comparación Con Compuestos Similares

AMG-487 es único entre los antagonistas de CXCR3 debido a su alta potencia y selectividad. Compuestos similares incluyen otros antagonistas de CXCR3 como NBI-74330 y SCH-546738, que también inhiben la unión de quimiocinas a CXCR3 pero pueden diferir en sus propiedades farmacocinéticas y eficacia .

En comparación con estos compuestos, AMG-487 ha mostrado una biodisponibilidad oral superior y una robusta actividad biológica in vivo, lo que lo convierte en un candidato prometedor para un mayor desarrollo y uso clínico .

Propiedades

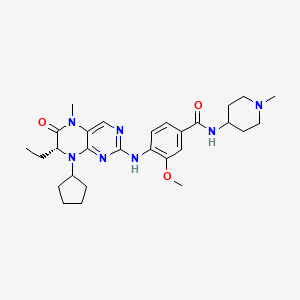

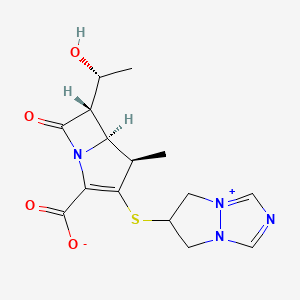

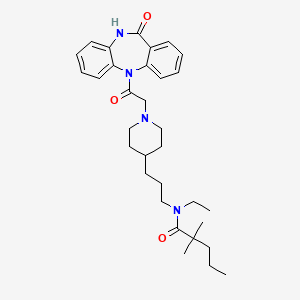

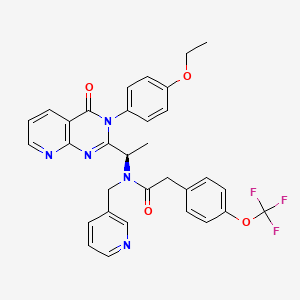

IUPAC Name |

N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTKNBPCJKRYPA-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28F3N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025828 | |

| Record name | N-((1R)-1-(3-(4-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-2-yl)ethyl)-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)-benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473719-41-4 | |

| Record name | AMG-487 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473719414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((1R)-1-(3-(4-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-2-yl)ethyl)-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)-benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMG-487 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/355CGR2CBL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.